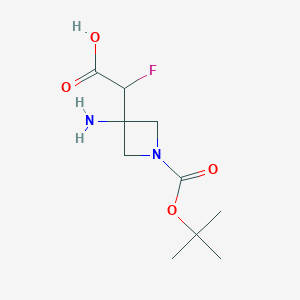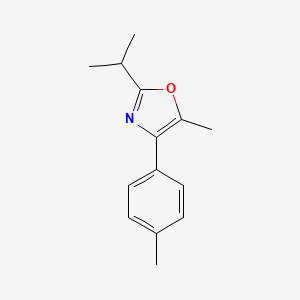
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is a heterocyclic compound belonging to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, followed by oxidative aromatization to oxazoles using manganese dioxide .
Industrial Production Methods: Industrial production of oxazoles, including this compound, often employs flow synthesis techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization process . This approach offers advantages such as improved safety, higher yields, and reduced need for purification.
化学反応の分析
Types of Reactions: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
類似化合物との比較
Oxazole: The parent compound of the oxazole family, characterized by a five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: A structural isomer of oxazole, with the oxygen and nitrogen atoms in different positions.
1,2,4-Oxadiazole: A related heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: The presence of isopropyl, methyl, and p-tolyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
5-methyl-4-(4-methylphenyl)-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H17NO/c1-9(2)14-15-13(11(4)16-14)12-7-5-10(3)6-8-12/h5-9H,1-4H3 |
InChIキー |
ZVYCECDXXAZVNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(OC(=N2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


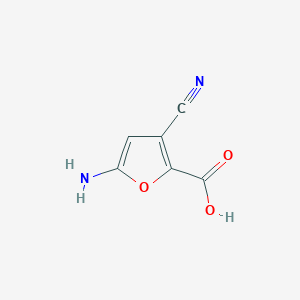
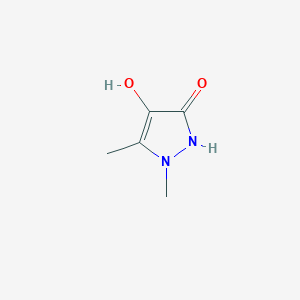
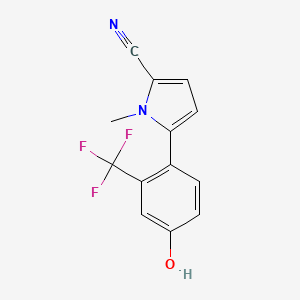


![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
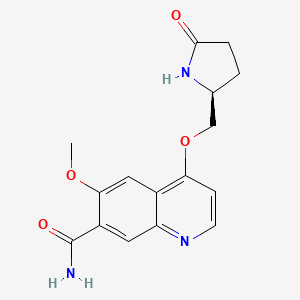

![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
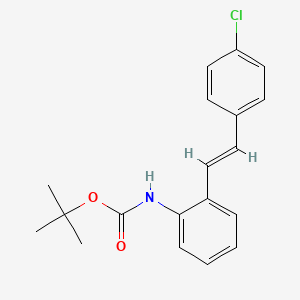
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
